Fmoc-3,4-dimethoxy-L-phenylalanine
Overview
Description
Fmoc-3,4-dimethoxy-L-phenylalanine: is a derivative of the amino acid phenylalanine, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions. The compound is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-3,4-dimethoxy-L-phenylalanine typically involves the following steps:
Synthesis of 3,4-dimethoxy-L-phenylalanine: This can be achieved through various organic synthesis methods, including the use of methoxy-substituted benzaldehyde derivatives and subsequent amino acid formation.
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Fmoc-3,4-dimethoxy-L-phenylalanine can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine in DMF (dimethylformamide).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: 3,4-dimethoxy-L-phenylalanine.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Chemistry: : Fmoc-3,4-dimethoxy-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins. The Fmoc group provides a temporary protection for the amino group, allowing for sequential addition of amino acids .
Biology: : In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions by incorporating it into synthetic peptides .
Medicine: : The compound is used in the development of peptide-based drugs and therapeutic agents. It is also used in the synthesis of peptide vaccines and diagnostic peptides .
Industry: : In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive peptides .
Mechanism of Action
The mechanism of action of Fmoc-3,4-dimethoxy-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The methoxy groups on the phenyl ring can participate in various chemical reactions, influencing the reactivity and properties of the resulting peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-3,4-dihydroxy-L-phenylalanine: Similar structure but with hydroxyl groups instead of methoxy groups.
Fmoc-3-chloro-L-phenylalanine: Contains a chlorine atom instead of methoxy groups.
Fmoc-2,4-dimethyl-dl-phenylalanine: Contains methyl groups instead of methoxy groups.
Uniqueness: : Fmoc-3,4-dimethoxy-L-phenylalanine is unique due to the presence of methoxy groups, which can influence the electronic properties and reactivity of the phenyl ring. This makes it a valuable building block in the synthesis of peptides with specific properties and functions .
Properties
IUPAC Name |
(2S)-3-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-23-12-11-16(14-24(23)32-2)13-22(25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRGWWYKCGWQHH-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443272 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-O-methyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184962-88-7 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-O-methyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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